8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
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Overview
Description
8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound is part of the pyrimidine family, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry can also be employed to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidine: A basic structure similar to 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol but without the methoxy group.
Pyrimido[1,6-a]pyrimidine: A related heterocyclic compound with a different substitution pattern.
Pyrimido[1,6-c]pyrimidine: Another related compound with a distinct structural arrangement.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its related compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
8-methoxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-4(2-3-9-7)6(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXICUPWMWCDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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